Ropivacaine-d7 Hydrochloride

Bioanalytical Method Validation Therapeutic Drug Monitoring Clinical Pharmacokinetics

Quantifying ropivacaine with non-deuterated or alternative isotope-labeled internal standards yields inaccurate results from co-elution, retention time shifts, or divergent ionization. Ropivacaine-d7 Hydrochloride is the validated solution: • +7 Da mass shift eliminates isotopic cross-talk while maintaining co-elution with native ropivacaine. • IS-normalized matrix factor CV <15% across 0.5-3000 ng/mL in human plasma, meeting EMA/FDA requirements. • ISO 17034-certified reference standard for ANDA method validation and GLP bioanalysis.

Molecular Formula C17H27ClN2O
Molecular Weight 317.909
CAS No. 1217667-10-1
Cat. No. B565241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopivacaine-d7 Hydrochloride
CAS1217667-10-1
Synonyms(2S)-N-(2,6-Dimethylphenyl)-1-(propyl-d7)-2-piperidinecarboxamide Hydrochloride ;  LEA-103-d7; 
Molecular FormulaC17H27ClN2O
Molecular Weight317.909
Structural Identifiers
SMILESCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
InChIInChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1/i1D3,4D2,11D2;
InChIKeyNDNSIBYYUOEUSV-JRDUKJLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ropivacaine-d7 Hydrochloride (CAS 1217667-10-1): Analytical Reference Standard for Quantitative Mass Spectrometry


Ropivacaine-d7 Hydrochloride (CAS 1217667-10-1) is a deuterium-labeled analog of ropivacaine hydrochloride, a long-acting amide-type local anesthetic. The compound incorporates seven deuterium atoms in place of hydrogen atoms at the propyl group (propyl-d7 substitution), resulting in a molecular formula of C₁₇H₂₀D₇ClN₂O and a molecular weight of 317.91 Da . Ropivacaine-d7 is chemically identical to its non-deuterated counterpart in pharmacological activity—it acts as a sodium channel blocker that reversibly inhibits sodium ion influx in nerve fibers —but the deuterium labeling confers a mass shift of +7 Da that enables its primary utility as an internal standard for precise quantification of ropivacaine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Procurement Risk: Why Ropivacaine-d7 Hydrochloride Cannot Be Substituted with Non-Deuterated or Alternative Isotope-Labeled Analogs


In quantitative LC-MS/MS analysis, substitution of Ropivacaine-d7 with non-deuterated ropivacaine or alternative isotope-labeled internal standards introduces significant analytical bias. Non-deuterated ropivacaine cannot serve as an internal standard because it co-elutes with the analyte and is indistinguishable in the mass spectrometer, precluding accurate peak area normalization . Alternative deuterated local anesthetics such as bupivacaine-d9 or lidocaine-d10 exhibit distinct chromatographic retention times and ionization efficiencies compared to ropivacaine, failing to correct for analyte-specific matrix effects and recovery variations [1]. Furthermore, deuterium-labeled standards with different deuteration patterns (e.g., Ropivacaine-d3 or Ropivacaine-d9) may exhibit deuterium retention time shifts that misalign with the analyte peak, compromising quantitative accuracy [2]. The specific d7 labeling at the propyl group of Ropivacaine-d7 has been validated to produce near-identical chromatographic behavior to native ropivacaine while maintaining sufficient mass separation (+7 Da) to prevent isotopic cross-talk [3].

Quantitative Differential Evidence: Ropivacaine-d7 Hydrochloride vs. Non-Deuterated Ropivacaine and Alternative Internal Standards


Validated LC-MS/MS Quantification Range: Ropivacaine-d7 Enables 0.5–3000 ng/mL Analytical Window in Human Plasma

A fully validated LC-MS/MS method employing Ropivacaine-d7 as internal standard (IS) achieved a linear quantification range of 0.5–3000 ng/mL for both free and total ropivacaine in human plasma [1]. The method was validated according to EMA and FDA bioanalytical guidelines, demonstrating that the deuterated IS corrects for matrix effects and extraction variability. In contrast, the use of a non-deuterated ropivacaine as IS in this same matrix would be analytically invalid due to co-elution and identical mass transition, precluding accurate quantification entirely .

Bioanalytical Method Validation Therapeutic Drug Monitoring Clinical Pharmacokinetics

Precision and Accuracy Performance: Ropivacaine-d7 IS-Normalized Matrix Effect CV <15%

In the validated method, the use of Ropivacaine-d7 as internal standard yielded an IS-normalized matrix factor coefficient of variation (CV) below 15%, with overall precision ranging from 6.2% to 14.7% and accuracy between 93.6% and 113.7% across all QC levels [1]. This performance demonstrates that Ropivacaine-d7 effectively corrects for ion suppression/enhancement effects inherent to plasma analysis. Without a deuterated IS that co-elutes identically with the analyte, matrix effects would introduce systematic bias exceeding ±15%—a deviation that would render the method non-compliant with EMA and FDA bioanalytical method validation guidelines [2].

Matrix Effect Correction IS-Normalized Precision EMA/FDA Bioanalytical Compliance

Mass Spectrometric Differentiation: +7 Da Mass Shift vs. Non-Deuterated Ropivacaine

Ropivacaine-d7 Hydrochloride incorporates seven deuterium atoms at the propyl group, producing a molecular ion mass increase of +7 Da relative to non-deuterated ropivacaine hydrochloride (MW 310.86 Da vs. 317.91 Da) . This mass shift enables baseline-resolved selected reaction monitoring (SRM) transitions in LC-MS/MS analysis, with the d7-labeled IS transitioning at m/z 282.2 → 126.2 (or equivalent) versus the native analyte at m/z 275.2 → 126.2. In contrast, alternative deuterated ropivacaine variants with lower deuteration (e.g., d3-labeled) may exhibit insufficient mass separation (<3 Da), leading to isotopic cross-talk where the M+2 or M+3 isotopic peaks of the analyte overlap with the IS channel, introducing quantification error of 1-5% [1].

Stable Isotope Labeling Multiple Reaction Monitoring Isotopic Cross-Talk

Chromatographic Co-Elution: Deuterium Retention Time Shift Assessment

The deuterium substitution in Ropivacaine-d7 is positioned on the propyl group rather than on polar functional groups, minimizing deuterium-induced chromatographic retention time shifts. Studies on structurally analogous deuterated local anesthetics indicate that propyl-d7 substitution produces a retention time difference of ≤0.02 minutes (≤1.2 seconds) compared to the non-deuterated compound under typical reverse-phase LC conditions [1]. This near-identical co-elution ensures that the IS and analyte experience identical matrix effects and ionization conditions throughout the chromatographic peak. In contrast, alternative IS options such as ¹³C-labeled or ¹⁵N-labeled analogs may exhibit slightly different retention behavior, while structurally unrelated internal standards (e.g., bupivacaine-d9) demonstrate completely different retention profiles (Δt >1.0 minute), failing to correct for matrix effects that vary across the gradient [2].

Chromatographic Retention Deuterium Isotope Effect Reverse-Phase LC

Product Purity and Quality Specifications: Comparative Vendor Data

Commercial specifications for Ropivacaine-d7 Hydrochloride (CAS 1217667-10-1) consistently report minimum purity of ≥95% to >98% across multiple vendors, with isotopic enrichment specified at >99% deuterated forms (d1-d7) . Several suppliers provide ISO 17034-certified analytical reference standards with full characterization documentation including NMR, MS, HPLC, IR, and UV data [1]. This quality tier is essential for regulated bioanalysis; procurement of non-certified or research-grade deuterated ropivacaine may lack the documented traceability and purity verification required for GLP/GMP compliance .

Analytical Reference Standard Certificate of Analysis Isotopic Purity

Stereo/Enantiomeric Specificity: (S)-Ropivacaine-d7 vs. (Rac)-Ropivacaine-d7

Ropivacaine-d7 Hydrochloride (CAS 1217667-10-1) is supplied as the (S)-enantiomer (synonyms: (-)-Ropivacaine-d7, (S)-Ropivacaine-d7), matching the stereochemistry of clinically used ropivacaine . This stereochemical specificity is critical because (R)-ropivacaine exhibits different pharmacological and pharmacokinetic properties. In comparative studies, (-)-ropivacaine depresses myocardial contractile force in isolated rat hearts less potently than (±)-ropivacaine, as well as (-)- and (±)-bupivacaine [1]. Procurement of racemic (Rac)-Ropivacaine-d7 (CAS 1392208-04-6) would produce a different IS response profile in non-chiral methods and is unsuitable for enantiomer-specific quantification workflows .

Enantiomeric Purity Stereospecific Quantification Chiral LC-MS

Optimal Application Scenarios for Ropivacaine-d7 Hydrochloride (CAS 1217667-10-1) in Regulated and Research Environments


Clinical Pharmacokinetic Studies Requiring EMA/FDA-Compliant Plasma Quantification

Ropivacaine-d7 Hydrochloride is the validated internal standard of choice for quantifying free and total ropivacaine in human plasma over a 0.5–3000 ng/mL range with IS-normalized matrix factor CV <15%, meeting EMA and FDA bioanalytical method validation requirements [1]. This scenario includes therapeutic drug monitoring of ropivacaine in patients undergoing regional anesthesia (e.g., knee arthroplasty) and pharmacokinetic/pharmacodynamic (PK/PD) modeling studies where accurate free drug concentration measurement is essential given ropivacaine's ~95% plasma protein binding .

Generic Drug Development and ANDA Regulatory Submissions

For Abbreviated New Drug Application (ANDA) submissions involving ropivacaine formulations, Ropivacaine-d7 Hydrochloride serves as a traceable analytical reference standard for method development, method validation (AMV), and quality control (QC) applications [1]. ISO 17034-certified material with full characterization documentation (NMR, MS, HPLC, IR, UV) provides the traceability required for regulatory review, supporting bioequivalence studies that compare generic ropivacaine formulations against the reference listed drug .

High-Throughput Preclinical and Toxicological Bioanalysis

In preclinical toxicology and drug distribution studies, Ropivacaine-d7 enables high-throughput LC-MS/MS quantification with the precision (6.2-14.7%) and accuracy (93.6-113.7%) required for GLP-compliant bioanalysis [1]. The +7 Da mass shift eliminates isotopic cross-talk in multi-analyte panels while maintaining co-elution with native ropivacaine, a critical advantage over alternative deuterated internal standards that may exhibit retention time shifts or insufficient mass separation .

Academic Research on Ropivacaine Metabolism and Disposition

For academic laboratories investigating ropivacaine metabolic pathways, tissue distribution, or placental transfer, Ropivacaine-d7 provides the analytical precision necessary to quantify low-concentration metabolites and free drug fractions [1]. The compound's commercial availability from multiple vendors at research-grade purity (≥95%) offers cost-effective access for non-regulated studies while maintaining sufficient isotopic purity (>99% deuterated forms) for reliable mass spectrometric differentiation .

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